S-(4,5-diphenyl-1H-imidazol-2-yl) thiophene-2-carbothioate
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Overview
Description
(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE is a complex organic compound that features a unique combination of imidazole and thiophene rings The imidazole ring is known for its presence in many biologically active molecules, while the thiophene ring is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the imidazole ring through the condensation of benzil with ammonium acetate and an aromatic aldehyde. The thiophene ring is then introduced via a nucleophilic substitution reaction, where the imidazole derivative reacts with a thiophene-based reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated thiophene derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: Shares the imidazole core but lacks the thiophene ring.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains an imidazole ring with a phenol group instead of a thiophene ring.
4,5-Diphenyl-1H-imidazole-2-thiol: Similar structure but with a thiol group instead of a thiophene ring.
Uniqueness
(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYLMETHANONE is unique due to its combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H14N2OS2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
S-(4,5-diphenyl-1H-imidazol-2-yl) thiophene-2-carbothioate |
InChI |
InChI=1S/C20H14N2OS2/c23-19(16-12-7-13-24-16)25-20-21-17(14-8-3-1-4-9-14)18(22-20)15-10-5-2-6-11-15/h1-13H,(H,21,22) |
InChI Key |
ACNQOTRADIFHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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